Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a methoxy aniline group and a carbonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the methoxy aniline group.
Scientific Research Applications
Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfamoyl-2-thiophenecarboxylate
- Methyl 3-chlorothiophene-2-carboxylate
Uniqueness
Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the methoxy aniline group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 3-[(2-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-11-6-4-3-5-9(11)15-14(18)16-10-7-8-21-12(10)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18) |
InChI Key |
PJUPBOUTDLNOIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(SC=C2)C(=O)OC |
solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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